physical and chemical properties of 4-chloro-2,2-dimethylbutanoyl chloride
physical and chemical properties of 4-chloro-2,2-dimethylbutanoyl chloride
An In-depth Technical Guide to 4-chloro-2,2-dimethylbutanoyl chloride
Introduction: A Structurally Unique and Reactive Building Block
4-chloro-2,2-dimethylbutanoyl chloride is a bifunctional organic molecule of significant interest to the chemical synthesis community, particularly those in pharmaceutical and agrochemical research and development. Its structure is characterized by a highly reactive acyl chloride group and a primary alkyl chloride, offering two distinct points for chemical modification. Furthermore, the presence of a gem-dimethyl group at the α-position to the carbonyl introduces significant steric hindrance, which modulates the reactivity of the acyl chloride and imparts specific conformational properties to its derivatives.
This guide provides a comprehensive overview of the , its synthesis, and its expected reactivity. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required for its effective use as a chemical intermediate.
Molecular and Physical Properties
The core physical and molecular properties of 4-chloro-2,2-dimethylbutanoyl chloride are summarized in the table below. It is important to note that while some properties can be calculated or are available from chemical suppliers, experimental data such as boiling and melting points are not widely reported in the literature, likely due to the compound's reactive nature.
| Property | Value | Source(s) |
| CAS Number | 53840-39-4 | [1] |
| Molecular Formula | C₆H₁₀Cl₂O | |
| Molecular Weight | 169.05 g/mol | |
| Physical State | Expected to be a colorless to pale yellow liquid with a pungent odor, typical of acyl chlorides.[2] | Inferred from similar compounds |
| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure. | Estimated based on related structures[3] |
| Density | Estimated to be approximately 1.1-1.2 g/mL at 25 °C. | Estimated based on related structures[3] |
| Solubility | Soluble in common aprotic organic solvents (e.g., dichloromethane, diethyl ether, toluene). Reacts with protic solvents like water and alcohols.[2] | General knowledge of acyl chlorides |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the corresponding carboxylic acid.[3] | General knowledge of acyl chlorides |
Chemical Properties and Reactivity
The chemistry of 4-chloro-2,2-dimethylbutanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, a characteristic feature of acyl chlorides.[4] This high reactivity allows for facile nucleophilic acyl substitution reactions. However, the gem-dimethyl group at the α-position introduces significant steric hindrance, which can temper this reactivity compared to less substituted acyl chlorides.[5][6] This steric shielding can be advantageous in certain synthetic applications, allowing for more selective reactions.
The primary reactions of 4-chloro-2,2-dimethylbutanoyl chloride involve the displacement of the chloride from the acyl group by a variety of nucleophiles.[4] The presence of the primary chloride at the 4-position offers a secondary site for nucleophilic substitution, although this is generally less reactive than the acyl chloride.
Synthesis of 4-chloro-2,2-dimethylbutanoyl chloride
The most direct and common method for the preparation of 4-chloro-2,2-dimethylbutanoyl chloride is through the chlorination of its corresponding carboxylic acid, 4-chloro-2,2-dimethylbutanoic acid (CAS Number: 1849383-03-4).[7] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification.[8]
Experimental Protocol: Synthesis via Thionyl Chloride
The following is a generalized laboratory-scale procedure for the synthesis of 4-chloro-2,2-dimethylbutanoyl chloride.
Materials:
-
4-chloro-2,2-dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2,2-dimethylbutanoic acid in anhydrous DCM.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: The reaction mixture is then gently heated to reflux (around 40 °C for DCM) and maintained at this temperature for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.[9] The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Final Purification: The crude 4-chloro-2,2-dimethylbutanoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.
Spectroscopic Analysis and Characterization
| Spectroscopic Method | Predicted Features |
| ¹H NMR (CDCl₃) | * -CH₂Cl: A singlet at approximately 3.6-3.8 ppm. * -CH₂- (adjacent to the quaternary carbon): A singlet at approximately 2.0-2.2 ppm. * -C(CH₃)₂: A singlet integrating to 6 protons at approximately 1.2-1.4 ppm. |
| ¹³C NMR (CDCl₃) | * C=O (acyl chloride): A signal in the range of 175-180 ppm. * -CH₂Cl: A signal around 45-50 ppm. * -C(CH₃)₂ (quaternary carbon): A signal around 40-45 ppm. * -CH₂- (adjacent to the quaternary carbon): A signal around 35-40 ppm. * -C(CH₃)₂: A signal around 25-30 ppm. |
| IR Spectroscopy | * C=O stretch (acyl chloride): A strong, sharp absorption band in the region of 1780-1815 cm⁻¹. * C-H stretch (alkane): Multiple bands in the 2850-3000 cm⁻¹ region. * C-Cl stretch: One or more absorption bands in the 600-800 cm⁻¹ region. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): A peak corresponding to the molecular weight (168 for ³⁵Cl isotopes, 170 and 172 for other isotopic combinations) may be observed, though it might be weak due to the lability of the acyl chloride. * Fragmentation: Expect significant fragmentation, including the loss of Cl (M-35), the loss of the COCl group, and cleavage of the alkyl chain. |
Safe Handling and Storage
Acyl chlorides are hazardous materials and must be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Handling: 4-chloro-2,2-dimethylbutanoyl chloride is corrosive and will cause severe burns upon contact with skin and eyes. It is also a lachrymator. Avoid inhalation of its vapors.[3]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.
-
Spills and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as it will react violently. All waste materials should be disposed of in accordance with local, state, and federal regulations.
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Ghaffari, M., & Antonchick, A. P. (2020). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. European Journal of Organic Chemistry, 2020(41), 6591-6604. [Link]
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NextSDS. (n.d.). 4-Chloro-3-methylbutanoyl Chloride — Chemical Substance Information. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2,2-dimethylbutanal. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). Butanoyl chloride, 4-chloro-. Retrieved March 7, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 2,2-dimethylbutanoyl chloride. Retrieved March 7, 2026, from [Link]
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The Role of 2,2-Dimethylbutanoyl Chloride in Modern Synthesis. (2026, February 16). LinkedIn. Retrieved March 7, 2026, from [Link]
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